molecular formula C17H14O2 B11866204 1-Naphthalenol, 3-(4-methoxyphenyl)- CAS No. 30069-70-6

1-Naphthalenol, 3-(4-methoxyphenyl)-

Cat. No.: B11866204
CAS No.: 30069-70-6
M. Wt: 250.29 g/mol
InChI Key: FSMJUDUECIMLNU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)naphthalen-1-ol: is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene This compound features a naphthalene ring substituted with a 4-methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)naphthalen-1-ol typically involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst (Pd[P(C6H5)3]4) and sodium carbonate (Na2CO3) in a mixture of water and toluene at 110°C for 7 hours .

Industrial Production Methods: While specific industrial production methods for 3-(4-methoxyphenyl)naphthalen-1-ol are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above, but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced naphthol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Quinones, naphthoquinones.

    Reduction: Reduced naphthol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated naphthols.

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxyphenyl)naphthalen-1-ol stands out due to its combination of a methoxyphenyl group and a hydroxyl group on the naphthalene ring, which imparts unique chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

30069-70-6

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)naphthalen-1-ol

InChI

InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-11,18H,1H3

InChI Key

FSMJUDUECIMLNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O

Origin of Product

United States

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